4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
Overview
Description
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O. It is known for its clear colorless to pale yellow appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a type of acylating agent . It primarily targets nucleophilic compounds, including amines, alcohols, and thiols . These targets play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of organic compounds.
Mode of Action
The compound interacts with its targets through acylation . In this process, the this compound molecule reacts with nucleophilic compounds to form amides, esters, or thioesters . This interaction results in the modification of the target molecule, potentially altering its properties and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability . Moreover, its efficacy can be influenced by the concentration of its target molecules in the environment.
Preparation Methods
The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Chemical Reactions Analysis
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-2,3,5,6-tetrafluorobenzoic acid.
Reduction: It can be reduced to 4-bromo-2,3,5,6-tetrafluorobenzaldehyde using reducing agents like lithium aluminum hydride
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties
Comparison with Similar Compounds
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride can be compared with similar compounds such as:
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound is a precursor in the synthesis of this compound.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated benzoyl chloride derivative used in similar chemical synthesis applications
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIQLOULDERAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382532 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122033-54-9 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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